![molecular formula C26H29ClN4O3 B2807800 {6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326819-74-2](/img/structure/B2807800.png)

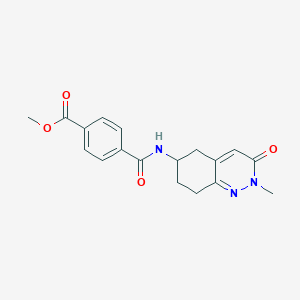

{6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Diversification

A study by Horchler et al. (2007) describes the multiparallel amenable syntheses of related quinolone and quinoline-2-carboxylic acid amides, which include structures similar to the compound . These compounds facilitate late-stage diversification, particularly at the quinoline moiety, and have shown potential as potent 5HT(1B) antagonists. This highlights the compound's utility in synthesizing diverse derivatives for pharmacological evaluations Horchler et al., 2007.

Antimicrobial Studies

Patel et al. (2007) synthesized a series of quinolone derivatives, including those with morpholino and piperazinyl groups, similar to the core structure of the compound of interest. These derivatives were evaluated for their antimicrobial properties against various bacterial strains, showcasing the potential of such compounds in developing new antibacterial agents Patel et al., 2007.

Antitumor Agents

Li et al. (2020) designed and synthesized a series of quinazoline derivatives containing piperazine moieties, demonstrating potent antiproliferative activities against various cancer cell lines. While not the exact compound, these derivatives share structural similarities, underscoring the broader applicability of such molecular frameworks in cancer research Li et al., 2020.

Neurodegenerative Disease Imaging

Wang et al. (2017) synthesized a reference standard and precursor for [11C]HG-10-102-01, a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease. The compound, containing a morpholino group as part of its structure, underscores the utility of such chemical frameworks in the development of diagnostic tools for neurodegenerative diseases Wang et al., 2017.

Corrosion Inhibition

El Faydy et al. (2020) investigated the corrosion inhibitory action of quinoline-based compounds, including those with piperazine substituents, on steel in HCl electrolyte. This study highlights an industrial application of such compounds in protecting materials against corrosion, demonstrating their versatility beyond biomedical applications El Faydy et al., 2020.

Safety And Hazards

As this compound is intended for research use only, it is not meant for human or veterinary use. Always handle it with appropriate safety measures.

Direcciones Futuras

Propiedades

IUPAC Name |

[6-chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN4O3/c1-2-34-24-6-4-3-5-23(24)29-9-11-30(12-10-29)25-20-17-19(27)7-8-22(20)28-18-21(25)26(32)31-13-15-33-16-14-31/h3-8,17-18H,2,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDIVAWSRADSRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2807719.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methoxyphenyl)acetamide](/img/structure/B2807721.png)

![5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2807724.png)

![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2807725.png)

![3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2807733.png)

![1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylamino)propan-2-ol](/img/structure/B2807735.png)

![N-(3,4-dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2807737.png)

![2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2807738.png)

![5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2807739.png)